molecular formula C10H11NO3 B11901656 3-Amino-8-methoxychroman-4-one

3-Amino-8-methoxychroman-4-one

Cat. No.: B11901656
M. Wt: 193.20 g/mol
InChI Key: KJHKXKBGOHERGJ-UHFFFAOYSA-N
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Description

3-Amino-8-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a chromanone core with an amino group at the 3-position and a methoxy group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-methoxychroman-4-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chromanone core.

    Methoxylation: The methoxy group is introduced at the 8-position using methylation reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives with altered biological activities.

    Reduction Products: Reduced forms with different pharmacological properties.

    Substitution Products: Derivatives with modified functional groups, enhancing their utility in medicinal chemistry.

Scientific Research Applications

3-Amino-8-methoxychroman-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic applications.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-8-methoxychroman-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, leading to changes in cellular functions and therapeutic effects.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the amino and methoxy groups, exhibiting different biological activities.

    8-Methoxychroman-4-one: Similar structure but without the amino group, leading to distinct pharmacological properties.

    3-Amino-4-chromanone: Lacks the methoxy group, resulting in different chemical reactivity and biological effects.

Uniqueness: 3-Amino-8-methoxychroman-4-one is unique due to the presence of both amino and methoxy groups, which confer specific chemical reactivity and biological activities. This makes it a valuable compound for medicinal chemistry and drug development.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-amino-8-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H11NO3/c1-13-8-4-2-3-6-9(12)7(11)5-14-10(6)8/h2-4,7H,5,11H2,1H3

InChI Key

KJHKXKBGOHERGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC(C2=O)N

Origin of Product

United States

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